molecular formula C14H24Cl2N2 B1468318 1-(2-Tert-butylphenyl)piperazine dihydrochloride CAS No. 1252657-79-6

1-(2-Tert-butylphenyl)piperazine dihydrochloride

Cat. No.: B1468318
CAS No.: 1252657-79-6
M. Wt: 291.3 g/mol
InChI Key: UMSTWQSYHCXZHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(2-Tert-butylphenyl)piperazine dihydrochloride, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered ring containing two opposing nitrogen atoms . This structure is common in piperazine derivatives and contributes to their wide range of biological and pharmaceutical activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclization of 1,2-diamine derivatives with sulfonium salts and the aza-Michael addition between diamine and the in situ generated sulfonium salt .

Mechanism of Action

While the specific mechanism of action for 1-(2-Tert-butylphenyl)piperazine dihydrochloride is not mentioned in the search results, piperazine derivatives are generally known to act as GABA receptor agonists .

Safety and Hazards

While specific safety and hazard information for 1-(2-Tert-butylphenyl)piperazine dihydrochloride is not available, general safety measures for handling similar chemical compounds include avoiding inhalation, skin contact, and eye contact .

Future Directions

Piperazine derivatives, including 1-(2-Tert-butylphenyl)piperazine dihydrochloride, continue to be a focus of research due to their wide range of biological and pharmaceutical activity . Future directions may include further exploration of their synthesis methods and potential applications in drug discovery .

Properties

IUPAC Name

1-(2-tert-butylphenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-14(2,3)12-6-4-5-7-13(12)16-10-8-15-9-11-16;;/h4-7,15H,8-11H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSTWQSYHCXZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-tert-butylaniline (35.7 g, 0.240 mol) and di(2-chloroethyl)amine hydrochloride (47.0 g, 0.264 mol) in diethylene glycol dimethyl ether (350 mL) was refluxed for 12 h. Then the mixture was cooled to room temperature, and 2 M NaOH solution (50 mL) was added. The mixture was extracted with ether, the combined organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give crude product as a colorless oil. The product was purified by re-crystallization in petroleum ether to afford 1-[2-(tert-butyl)phenyl]piperazine (22.6 g, 43%) as a white solid. To the mixture of [2-(tert-butyl)phenyl]piperazine and ethyl acetate was added dropwise 4 M HCl solution in ethyl acetate (50 mL), keeping stirring for 0.5 h. Then the resulting solid was collected by filtration to give 1-[2-(tert-butyl)phenyl]piperazine dihydrochloride (30 g, quant.) as a white solid, which was re-crystallized in ethanol to give 1-(2-tert-butylphenyl)piperazine dihydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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